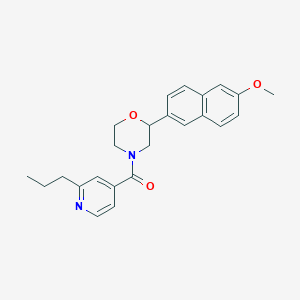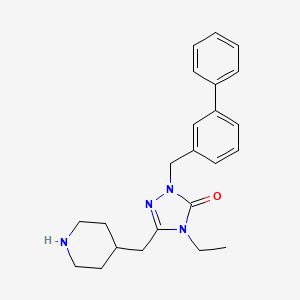
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, also known as PIM-1 kinase inhibitor, is a small molecule compound that has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor works by binding to the ATP-binding site of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to induce apoptosis and inhibit tumor growth in various types of cancer cells, including leukemia, lymphoma, prostate, and pancreatic cancer cells. In addition, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its specificity for 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, which reduces the potential for off-target effects. However, one limitation of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its low solubility, which can make it difficult to administer at high doses.
Future Directions
For research on 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor include the development of more potent and selective inhibitors, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in other diseases beyond cancer.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, or 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor, is a small molecule compound that has shown promise as a potential cancer treatment. Its mechanism of action involves the inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, leading to apoptosis and inhibition of tumor growth. While there are advantages and limitations to using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments, future directions for research include the development of more potent and selective inhibitors and the investigation of its potential use in combination with other cancer therapies.
Synthesis Methods
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine involves several steps. The first step is the synthesis of 2-(6-methoxy-2-naphthyl)acetic acid, which is then converted to 2-(6-methoxy-2-naphthyl)acetyl chloride. The second step involves the reaction of 2-(6-methoxy-2-naphthyl)acetyl chloride with 4-(2-aminopropyl)morpholine to form the final product.
Scientific Research Applications
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been extensively studied for its potential use in cancer treatment. 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase is a serine/threonine kinase that is overexpressed in many types of cancer, including leukemia, lymphoma, prostate, and pancreatic cancer. Inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
properties
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(2-propylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-21-14-20(9-10-25-21)24(27)26-11-12-29-23(16-26)19-6-5-18-15-22(28-2)8-7-17(18)13-19/h5-10,13-15,23H,3-4,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZCVWNQPZUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5395744.png)
![N-[3-(4-ethyl-2-methyl-3-oxopiperazin-1-yl)-3-oxopropyl]-N-methylmethanesulfonamide](/img/structure/B5395763.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5395770.png)

![9-methyl-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5395786.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5395788.png)

![N-[2-({[3-hydroxy-1-(3-methylbenzyl)-2-oxopiperidin-3-yl]methyl}amino)ethyl]acetamide](/img/structure/B5395817.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5395823.png)
![7-(3-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5395828.png)

![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)